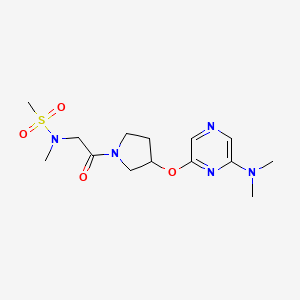

N-(2-(3-((6-(diméthylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoéthyl)-N-méthylméthanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C14H23N5O4S and its molecular weight is 357.43. The purity is usually 95%.

BenchChem offers high-quality N-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le composé X présente une activité cytotoxique contre les lignées cellulaires cancéreuses humaines, notamment HepG2 et MDA-MB-231 . Les chercheurs ont exploré son potentiel comme agent antitumoral en raison de sa capacité à inhiber la croissance des cellules cancéreuses.

- Dans un modèle de fibrose hépatique, le composé X a réduit la déposition de collagène de près de 63 % par inhibition du VEGFR-2 . Cela suggère son potentiel dans le traitement des affections fibrotiques.

- Les chercheurs ont développé des méthodes pour synthétiser des N-(pyridin-2-yl)amides et des 3-bromoimidazo[1,2-a]pyridines à partir de α-bromocétones et de 2-aminopyridines en utilisant le composé X comme matière de départ . Ces composés ont des applications médicinales variées et présentent un intérêt dans la découverte de médicaments.

- La structure du composé X a inspiré la conception de nouveaux composés portant des échafaudages imidazo[2,1-b]thiazole. Ces dérivés sont étudiés pour leur cytotoxicité contre les cellules cancéreuses .

- La synthèse du composé X implique un clivage de la liaison C–C, une approche moins courante pour la construction directe d'amides. Cette méthode pourrait avoir des implications plus larges pour la synthèse d'amide .

Propriétés anticancéreuses

Inhibition du récepteur du facteur de croissance endothélial vasculaire (VEGFR)

Synthèse chémodivergente

Conception de l'échafaudage imidazo[2,1-b]thiazole

Synthèse d'amide par clivage de la liaison C–C

En résumé, le composé X est prometteur dans la recherche sur le cancer, le traitement de la fibrose et la chimie synthétique. Ses diverses applications en font un composé excitant pour des recherches plus approfondies. 🌟

Activité Biologique

N-(2-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its structural features suggest a diverse range of biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide an in-depth analysis of its biological activity, supported by research findings and case studies.

Structural Characteristics

The compound is characterized by several key structural components:

- Pyrazine Ring : Substituted with a dimethylamino group, enhancing its biological interactions.

- Pyrrolidine Ring : Provides flexibility and potential for interaction with biological targets.

- Methanesulfonamide Group : May contribute to solubility and bioavailability.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The precise mechanism remains to be fully elucidated, but initial studies suggest that it may modulate pathways involved in cellular signaling and metabolic processes.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds featuring similar structural motifs exhibit antimicrobial properties. For example, related pyrazine derivatives have shown efficacy against various bacterial strains, including MRSA, indicating that this compound may possess similar properties .

- Anticancer Properties : Some derivatives of pyrazine compounds have been investigated for their anticancer activity. For instance, compounds with similar functional groups have demonstrated the ability to inhibit tumor growth in vitro and in vivo models .

- Anti-inflammatory Effects : The presence of the methanesulfonamide moiety suggests potential anti-inflammatory activity, as sulfonamides are known for their ability to modulate inflammatory pathways .

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

- Study 1 : A series of pyrazine derivatives were synthesized and tested for their antibacterial activity. One compound exhibited significant inhibition against Gram-positive bacteria, suggesting that the dimethylamino substitution enhances its antimicrobial efficacy .

- Study 2 : In a study focused on anticancer properties, a related compound demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, highlighting the potential of pyrazine-containing compounds as anticancer agents .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

N-[2-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O4S/c1-17(2)12-7-15-8-13(16-12)23-11-5-6-19(9-11)14(20)10-18(3)24(4,21)22/h7-8,11H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRCXYOYLWWMPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.